Medroxyprogesterone acetate (MPA), a synthetic progestin, is a derivative of 17α-hydroxyprogesterone and is structurally related to the natural hormone progesterone. It has been extensively used in clinical settings for various therapeutic purposes. MPA exhibits its effects by acting as an agonist to the human progesterone receptor, thereby mimicking the actions of natural progesterone. Its applications span from hormonal therapies to supportive treatments in oncology, highlighting its versatility and importance in medical practice123.
In the field of oncology, MPA has been utilized both for the treatment of hormone-related cancers and as supportive therapy for anorexia/cachexia syndrome (ACS) and emesis in cancer patients. ACS is a multifactorial syndrome characterized by weight loss, metabolic changes, reduced appetite, nausea, and vomiting. It is associated with the production of various cytokines and serotonin by peripheral blood mononuclear cells (PBMC). MPA has been shown to significantly reduce the production of cytokines such as IL-1β, IL-6, TNFα, and serotonin by PBMC, which are implicated in the pathogenesis of ACS. This reduction in cytokine and serotonin levels may explain the anticachectic and antiemetic effects of MPA in cancer patients. Furthermore, MPA was found to decrease the proliferative response of PBMC to phytohemagglutinin (PHA) and anti-CD3 monoclonal antibody, although it did not affect the response to recombinant IL-2 or the expression of IL-2 receptor subunits on PBMC23.
4,5-Dihydromedroxyprogesterone acetate is synthesized from medroxyprogesterone acetate, which itself is derived from progesterone. The classification of this compound includes:
This compound plays a crucial role in various medical applications, particularly in reproductive health.
The synthesis of 4,5-Dihydromedroxyprogesterone acetate involves several key steps that modify the structure of medroxyprogesterone acetate. The general process can be outlined as follows:
The yields for these reactions vary; for instance, the etherification reaction yield ranges from 95% to 98%, while hydrogenation yields are between 85% and 88% .
The molecular formula for 4,5-Dihydromedroxyprogesterone acetate is , with a molecular weight of approximately .
C[C@H]1C[C@@H]2[C@H](CC[C@@]3(C)[C@H]2CC[C@]3(O)C(=O)C)[C@@]4(C)CCC(=O)C=C14
InChI=1S/C24H36O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1
4,5-Dihydromedroxyprogesterone acetate can participate in various chemical reactions typical of steroid compounds:
These reactions are essential for developing derivatives with specific pharmacological properties.
The mechanism of action for 4,5-Dihydromedroxyprogesterone acetate primarily involves binding to progesterone receptors in target tissues such as the uterus and mammary glands.
4,5-Dihydromedroxyprogesterone acetate has significant applications in medicine:
This compound's versatility makes it an essential component in reproductive health management and therapeutic interventions related to hormonal imbalances.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: